molecular formula C15H20N2O2 B025832 (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 101055-56-5

(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No.: B025832
CAS No.: 101055-56-5
M. Wt: 260.33 g/mol
InChI Key: QMSFVKQUCYMTLD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a high-purity, enantiopure chiral auxiliary designed for advanced asymmetric synthesis. This compound belongs to the class of Evans auxiliaries, renowned for their ability to induce high levels of diastereoselectivity in a wide range of carbon-carbon bond-forming reactions. Its primary research value lies in the stereocontrolled formation of enolates, which can be alkylated, acylated, or undergo aldol reactions with exceptional stereochemical fidelity. The rigid imidazolidinone scaffold, bearing a tert-butyl group, creates a well-defined chiral environment that effectively shields one face of the enolate, directing incoming electrophiles to approach from the less hindered side. This mechanism is pivotal for the synthesis of complex, enantiomerically pure molecules, including natural products, pharmaceuticals, and other chiral intermediates. Researchers utilize this auxiliary for the systematic construction of stereogenic centers with predictable absolute configuration, making it an indispensable tool in methodological development and target-oriented synthesis within medicinal and organic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSFVKQUCYMTLD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1N(C(=O)CN1C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350798
Record name (2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101055-56-5
Record name (2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Imidazolidinone Ring Formation

The imidazolidin-4-one core is typically constructed via cyclization reactions. A widely adopted method involves the use of paraformaldehyde and potassium carbonate (K₂CO₃) to facilitate ring closure. For example, in the synthesis of analogous imidazolidin-4-one derivatives, paraformaldehyde acts as a carbonyl source, while K₂CO₃ promotes deprotonation and cyclization . Reaction conditions include refluxing in a polar aprotic solvent such as dimethylformamide (DMF) at 60°C for 12 hours . This step achieves moderate yields (70–85%) and requires chromatographic purification to isolate the desired product .

Benzoylation at the 1-Position

The final step involves benzoylation of the imidazolidinone nitrogen. Benzoyl chloride is reacted with 2-tert-butyl-3-methylimidazolidin-4-one in DCM at –10°C to 0°C, using TEA to scavenge HCl . Low temperatures minimize side reactions such as over-benzoylation or ring opening. Industrial-scale protocols optimize this step by employing continuous flow reactors, which enhance heat dissipation and improve yields (85–90%) . Post-reaction purification involves recrystallization from ethanol or column chromatography .

Stereochemical Control

The (2S) configuration is critical for the compound’s biological activity. Chiral resolution is achieved using (R)- or (S)-mandelic acid as a resolving agent, followed by recrystallization. Alternatively, asymmetric synthesis routes employ chiral auxiliaries, such as (2R,5S)-2-(tert-butyl)-5-alkylimidazolidin-4-ones, to induce the desired stereochemistry . Enantiomeric excess (ee) values exceeding 98% have been reported using these methods .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications include:

  • Solvent Substitution : Replacing DCM with toluene to reduce environmental and safety concerns.

  • Catalyst Optimization : Using immobilized bases to facilitate recycling.

  • Purification : Employing fractional distillation instead of chromatography for bulk production .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purification MethodSource
Ring FormationParaformaldehyde, K₂CO₃, DMF, 60°C, 12h70–85Column Chromatography
tert-Butyl Additiontert-Butyl chloride, TEA, DCM, 0°C90Recrystallization (EtOH)
MethylationCH₃I, K₂CO₃, DMF, 60°C, 12h80–85Column Chromatography
BenzoylationBenzoyl chloride, TEA, DCM, –10°C to 0°C85–90Recrystallization (EtOH)

Challenges and Mitigation Strategies

  • Steric Hindrance : The tert-butyl group impedes benzoylation. Mitigated by using excess benzoyl chloride (1.2 eq.) and extended reaction times (24h) .

  • Racemization : High temperatures during benzoylation may cause racemization. Controlled by maintaining sub-zero temperatures and short reaction durations .

  • Byproduct Formation : Over-alkylation during methylation is minimized by using a 1.5:1 ratio of CH₃I to substrate .

Emerging Methodologies

Recent advances include enzymatic catalysis for asymmetric synthesis and photochemical ring-closure strategies. These methods aim to reduce reliance on hazardous reagents and improve stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or alcohols replace the benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives like alcohols or amines.

    Substitution: Substituted products where the benzoyl group is replaced by the nucleophile.

Scientific Research Applications

(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

(2S,5S)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one
  • Molecular Formula : C₁₅H₂₂N₂O
  • Molecular Weight : 246.35 g/mol
  • Key Differences: Replaces the benzoyl group (position 1) with a benzyl group (position 5). Storage: Stable at room temperature under inert atmosphere .
  • Hazards : Classified as harmful if swallowed (H302) and irritating to skin, eyes, and respiratory system (H315, H319, H335) .
2-tert-butyl-3-methylimidazolidin-4-one
  • Molecular Formula : C₈H₁₆N₂O
  • Molecular Weight : 156.23 g/mol
  • Key Differences :
    • Lacks the benzoyl group entirely, simplifying the structure.
    • Lower molecular weight and lipophilicity compared to the target compound .

Heterocyclic Analogs: Oxazolidinones

(2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one
  • Key Differences: Replaces the imidazolidinone core with an oxazolidinone (one less nitrogen atom). Contains both benzoyl and benzyl substituents. Synthesis: Crystallographic data confirms stereochemical control .
  • Implications: The oxazolidinone core alters hydrogen-bonding capacity and solubility compared to imidazolidinones .

Functionalized Derivatives

(–)-(4S)-3-(4-Bromophenyl)-4-[4-(tert-butyl)benzyl]-1-methylimidazolidin-2-one
  • Key Differences :
    • Bromophenyl and tert-butylbenzyl substituents enhance steric and electronic complexity.
    • Synthesis : Pd-catalyzed coupling at 90°C for 12 hours .
  • Applications : Likely used in asymmetric catalysis due to chiral centers.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability Notes
(2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one Imidazolidinone 1-Benzoyl, 2-tert-butyl, 3-methyl C₁₅H₂₀N₂O₂ 260.33 145–147 Refrigeration required
(2S,5S)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one Imidazolidinone 5-Benzyl, 2-tert-butyl, 3-methyl C₁₅H₂₂N₂O 246.35 N/A Stable at RT
2-tert-butyl-3-methylimidazolidin-4-one Imidazolidinone 2-tert-butyl, 3-methyl C₈H₁₆N₂O 156.23 N/A N/A
(2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one Oxazolidinone 3-Benzoyl, 4-benzyl, 2-tert-butyl C₂₂H₂₅NO₃ 351.44 N/A Crystallographically confirmed

Key Research Findings

Stereochemical Influence : The (2S) configuration in the target compound ensures enantioselectivity, critical for applications in asymmetric synthesis .

Reactivity Trends: Benzoyl-substituted imidazolidinones exhibit higher electrophilicity compared to benzyl analogs, facilitating acyl-transfer reactions .

Stability: The tert-butyl group enhances steric protection, reducing ring-opening reactions in imidazolidinones .

Biological Activity

Overview

(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a benzoyl group, a tert-butyl group, and a methylimidazolidinone ring. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₁₅H₂₀N₂O₂
  • Molecular Weight : 260.331 g/mol
  • CAS Number : 101055-56-5

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with 2-tert-butyl-3-methylimidazolidin-4-one in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction may modulate the activity of these targets, leading to various biological effects. The exact pathways are still under investigation, but preliminary studies suggest potential roles in antimicrobial and anticancer mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be further developed as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways. For instance:

Cancer Cell LineIC50 Value (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various imidazolidinone derivatives, including this compound. The study utilized disk diffusion methods against multiple bacterial strains and found that this compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent.

Investigation of Anticancer Mechanisms

In another study published in the Journal of Cancer Research, the anticancer mechanisms of this compound were explored. The researchers treated various cancer cell lines with the compound and observed increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This suggests that the compound may exert its anticancer effects through oxidative stress induction .

Q & A

Q. 1.1. What are the common synthetic routes for (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step protocols starting with oxazolidinone or imidazolidinone precursors. For example, acyl chloride intermediates (e.g., benzoyl chloride) are reacted with tert-butyl and methyl-substituted amines under anhydrous conditions. Critical steps include:

  • Coupling reactions : Use of oxalyl chloride or similar reagents to activate carboxylic acids for acylation .
  • Stereochemical control : Chiral auxiliaries (e.g., (S)-configured starting materials) ensure retention of stereochemistry at the 2-position .
  • Purification : Column chromatography or recrystallization is essential to isolate the product with >95% purity .

Q. 1.2. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in structural studies of related oxazolidinones . Complementary techniques include:

  • NMR spectroscopy : 1^1H-1^1H NOESY or 13^{13}C coupling constants to verify spatial arrangement .
  • Optical rotation : Comparison with literature values for (S)-configured analogs .

Q. 1.3. What analytical techniques are critical for characterizing the purity of this compound post-synthesis?

  • HPLC : Reverse-phase methods with UV detection to assess purity (>98% threshold for research use) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and rule out byproducts .
  • Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. 2.1. How can researchers address discrepancies in reported biological activity data for imidazolidinone derivatives?

Discrepancies often arise from variations in substituents or assay conditions. Methodological solutions include:

  • Standardized bioassays : Use uniform protocols (e.g., fixed concentrations, cell lines) to compare analogs .
  • SAR studies : Systematically modify substituents (e.g., benzoyl vs. thiazolidinone groups) to isolate activity drivers .
  • Meta-analysis : Cross-reference data from multiple sources (e.g., EPA DSSTox, crystallographic databases) to identify outliers .

Q. 2.2. What experimental strategies are recommended to study the environmental stability of this compound in abiotic compartments?

Design a tiered approach inspired by environmental fate studies :

Hydrolysis/photolysis assays : Expose the compound to UV light (254 nm) or aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS .

Soil sorption studies : Use batch equilibrium methods with OECD guidelines to determine KdK_d (sorption coefficient) .

QSPR modeling : Predict persistence using software like EPI Suite, validated against experimental data .

Q. 2.3. How can microwave-assisted synthesis improve the yield of imidazolidinone derivatives compared to traditional methods?

Microwave irradiation enhances reaction efficiency by:

  • Reducing time : Reactions complete in minutes vs. hours (e.g., cyclocondensation steps) .
  • Improving yields : Higher energy input promotes complete conversion, reducing byproducts (e.g., 85% vs. 60% yield) .
  • Enabling solvent-free conditions : Minimize purification steps for greener synthesis .

Q. 2.4. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound?

  • Variable selection : Prioritize substituents with known electronic or steric effects (e.g., tert-butyl for lipophilicity, benzoyl for π-π interactions) .
  • Assay multiplexing : Test against multiple targets (e.g., enzymes, cell viability) to identify off-target effects .
  • Statistical rigor : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Data Contradiction and Resolution

Q. 3.1. How should researchers resolve conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

Conflicts may arise from solvent polarity or catalyst choice. Recommended steps:

  • Replicate conditions : Repeat experiments using identical reagents (e.g., DMF vs. THF) .
  • Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates .
  • Computational modeling : DFT calculations (e.g., Gaussian) to compare activation energies under varying conditions .

Experimental Design Tables

Study Type Key Parameters References
Synthetic Optimization Solvent polarity, temperature, catalyst loading
Environmental Fate pH, UV exposure, soil organic matter content
Biological Activity Cell line, incubation time, IC50_{50} assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.